(S)-2,2',3,3'-TEtrahydro-6,6'-bis(triphenylsilyl)-1,1'-spirobi[1H-indene]-7,7'-diol
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Overview
Description
(S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound featuring a spirobiindene core with triphenylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol typically involves the silylation of alcohols. One method involves the reaction of alcohols with tert-butyldimethylsilyl chloride in a solvent such as dimethyl sulfoxide (DMSO) and hexane, without the need for a catalyst . This reaction proceeds smoothly at room temperature, providing high yields of the desired silyl ethers.
Industrial Production Methods
Industrial production of this compound may involve similar silylation reactions, scaled up to accommodate larger quantities. The use of commercially available and non-toxic catalysts, such as p-toluenesulfonic acid, can facilitate the synthesis under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biology and Medicine: Research into its potential biological activities, including antiviral and anticancer properties, is ongoing.
Industry: It is employed in the production of various industrial chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with molecular targets through its silyl and spirobiindene groups. These interactions can influence various biochemical pathways, potentially leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilanethiol: An organosilicon compound used as a reagent in organic synthesis.
Triphenyl(vinyl)silane: Another organosilicon compound with applications in cross-coupling reactions.
Uniqueness
(S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol is unique due to its spirobiindene core and the presence of two triphenylsilyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5,5'-bis(triphenylsilyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H44O2Si2/c54-51-47(56(41-19-7-1-8-20-41,42-21-9-2-10-22-42)43-23-11-3-12-24-43)33-31-39-35-37-53(49(39)51)38-36-40-32-34-48(52(55)50(40)53)57(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-34,54-55H,35-38H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWUHYNIMMMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C7=C1C=CC(=C7O)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H44O2Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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